2-(Bromomethyl)-2-(2,4-dichlorophenyl)-4-ethyl-1,3-dioxolane
Description
Chemical Structure: The compound features a 1,3-dioxolane core substituted with a bromomethyl group, a 2,4-dichlorophenyl ring, and an ethyl group at the 2-, 2-, and 4-positions, respectively. Its molecular formula is C₁₂H₁₃BrCl₂O₂ (CAS: 60207-89-8) . Synthesis: Synthesized via bromination of 2,4-dichloroacetophenone, followed by ketalization with 1,2-butanediol and condensation with 1,2,4-triazole sodium salt. The process achieves a 70.4% yield with 96% purity, confirmed by IR, NMR, and MS . Applications: Primarily used as a pesticide intermediate and fungicide precursor, exhibiting anti-mold and bactericidal properties .
Properties
IUPAC Name |
2-(bromomethyl)-2-(2,4-dichlorophenyl)-4-ethyl-1,3-dioxolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrCl2O2/c1-2-9-6-16-12(7-13,17-9)10-4-3-8(14)5-11(10)15/h3-5,9H,2,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVOHJAWNRZYVCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1COC(O1)(CBr)C2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrCl2O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30975631 | |
| Record name | 2-(Bromomethyl)-2-(2,4-dichlorophenyl)-4-ethyl-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30975631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.04 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60207-92-3 | |
| Record name | 2-(Bromomethyl)-2-(2,4-dichlorophenyl)-4-ethyl-1,3-dioxolane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60207-92-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Bromomethyl)-2-(2,4-dichlorophenyl)-4-ethyl-1,3-dioxolane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060207923 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(Bromomethyl)-2-(2,4-dichlorophenyl)-4-ethyl-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30975631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(bromomethyl)-2-(2,4-dichlorophenyl)-4-ethyl-1,3-dioxolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.442 | |
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Biological Activity
2-(Bromomethyl)-2-(2,4-dichlorophenyl)-4-ethyl-1,3-dioxolane (CAS No. 61397-56-6) is a synthetic compound with potential biological activity. Its structure includes a dioxolane ring, a bromomethyl group, and a dichlorophenyl moiety, which contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and relevant case studies.
- Molecular Formula : C18H15BrCl2O4
- Molecular Weight : 446.12 g/mol
- Solubility : Moderately soluble in organic solvents; poorly soluble in water.
- Log P : 4.61, indicating significant lipophilicity, which may influence its absorption and distribution in biological systems .
The biological activity of this compound is primarily attributed to its interactions with various biological targets:
- Enzyme Inhibition :
-
Anticancer Activity :
- Preliminary studies indicate that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of dioxolane have shown activity against Jurkat T-cells and A-431 epidermoid carcinoma cells . The presence of the dichlorophenyl group is believed to enhance these effects through increased electron-withdrawing capacity.
- Antimicrobial Properties :
Pharmacokinetics
The pharmacokinetic profile of this compound shows promising characteristics:
- Absorption : High gastrointestinal absorption due to lipophilicity.
- Blood-Brain Barrier Penetration : Classified as a BBB permeant compound .
- Metabolism : The compound's metabolic pathways involve CYP-mediated oxidation, which could lead to active or toxic metabolites.
Case Studies
Several studies have explored the biological activity of related compounds:
- Antiproliferative Effects :
- In Vivo Studies :
Research Findings
The following table summarizes key findings related to the biological activity of this compound and its analogs:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Key Structural and Functional Differences
Detailed Research Findings
a. Impact of Alkyl Chain Length (Ethyl vs. Propyl)
- The ethyl-substituted compound (target) has a lower molecular weight (354.07 g/mol vs.
- The propyl variant exhibits a higher boiling point (~397°C vs. ~267°C), suggesting increased thermal stability, advantageous for high-temperature formulations .
b. Role of Aromatic Substituents
- The chloro-phenoxy-substituted analog (873012-43-2) introduces a phenoxy group, enhancing π-π stacking interactions with fungal cytochrome P450 enzymes, improving antifungal activity .
c. Functional Group Modifications
- Benzoylation (e.g., 61397-56-6) increases steric hindrance and metabolic stability, making it a preferred intermediate for itraconazole, which requires prolonged systemic exposure .
- Triazole vs. Imidazole: Compounds like ketoconazole (imidazole-based) exhibit narrower antifungal spectra compared to triazole derivatives (e.g., terconazole), due to differences in binding affinity to fungal lanosterol 14α-demethylase .
d. Antifungal Efficacy
- Derivatives with acyloxymethyl groups (e.g., α-methylphenylacetyloxy) demonstrate >90% inhibition against Pyricularia grisea and Sclerotinia sclerotiorum, outperforming the ethyl-substituted target compound .
- The propyl-substituted dioxolane (67711-93-7) is a key intermediate in Propiconazole, showing >88% activity against Pyricularia oryzae .
Preparation Methods
Ketalization Step: Formation of 2-(2,4-dichlorophenyl)-2-methyl-4-ethyl-1,3-dioxolane
- Reactants: 2,4-dichloroacetophenone and 1,2-butanediol.
- Conditions: The reaction is carried out in an inert organic solvent medium (e.g., toluene or xylene) with an acid catalyst such as p-toluenesulfonic acid or sulfuric acid.
- Process: The ketone and diol are mixed in a molar ratio typically ranging from 1:1 to 1:1.5. The reaction mixture is heated under reflux with azeotropic removal of water formed during the ketalization, which drives the equilibrium toward the formation of the cyclic ketal.
- Outcome: The product is 2-(2,4-dichlorophenyl)-2-methyl-4-ethyl-1,3-dioxolane, a key intermediate for subsequent bromination.
Bromination Step: Introduction of the Bromomethyl Group
- Reactants: The ketal intermediate and bromine.
- Conditions: Bromine is added slowly to the intermediate at temperatures between 15°C and 60°C, often without solvent or in minimal solvent to control the reaction rate and avoid side reactions.
- Mechanism: The bromination occurs at the methyl group adjacent to the dioxolane ring, substituting a hydrogen with bromine to form the bromomethyl group.
- By-products: Hydrogen bromide (HBr) is generated as a by-product, which is continuously removed by purging with inert gases (nitrogen, carbon dioxide) or vacuum to prevent reverse reactions and degradation.
- Post-reaction Treatment: The reaction mixture is heated under reduced pressure or purged with inert gas to remove residual HBr and bromine.
- Yield and Purity: This step typically achieves yields over 80% based on starting ketone, with product purity exceeding 93%.
Representative Experimental Data
| Step | Reactants | Conditions | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|
| Ketalization | 2,4-dichloroacetophenone + 1,2-butanediol | Acid catalyst, reflux with azeotropic water removal | ~88 | >95 | Solvent: inert organic (e.g., toluene) |
| Bromination | Ketal intermediate + Br2 | 15–60°C, no solvent or minimal solvent, inert atmosphere | 82.5–97.3 | 93–96 | HBr removal by inert gas purging or vacuum |
Analytical Characterization
- Nuclear Magnetic Resonance (NMR): Proton NMR confirms the presence of the bromomethyl group (signals around 3.8–4.2 ppm) and the dioxolane ring protons. Carbon NMR supports the ring structure and substitution pattern.
- Mass Spectrometry (MS): High-resolution MS verifies the molecular ion peak corresponding to C12H13BrCl2O2 (molecular weight ~340.04 g/mol).
- Infrared (IR) Spectroscopy: Characteristic C-O-C stretching vibrations of the dioxolane ring appear in the 1100–1250 cm⁻¹ region.
- Purity Assessment: Chromatographic techniques such as HPLC or gas chromatography (GC) are used to determine purity, often reaching >93%.
Summary Table of Preparation Conditions
| Parameter | Ketalization | Bromination |
|---|---|---|
| Starting Material | 2,4-dichloroacetophenone | Ketal intermediate |
| Diol Used | 1,2-butanediol | N/A |
| Catalyst | Acid (e.g., p-toluenesulfonic acid) | None |
| Solvent | Inert organic solvent (e.g., toluene) | Usually solvent-free or minimal solvent |
| Temperature | Reflux (~110–130°C) | 15–60°C |
| Reaction Time | Several hours | 30–60 minutes |
| By-products | Water (removed azeotropically) | Hydrogen bromide (removed by purging/vacuum) |
| Yield | ~88% | 82.5–97.3% |
| Purity | >95% | >93% |
Q & A
Q. What are the optimal synthetic routes for 2-(bromomethyl)-2-(2,4-dichlorophenyl)-4-ethyl-1,3-dioxolane?
Methodological Answer: The synthesis typically involves cyclization of brominated intermediates with substituted phenyl groups. For example:
- Step 1: React 2,4-dichlorophenylacetone with ethyl glycol under acid catalysis to form the dioxolane ring.
- Step 2: Introduce the bromomethyl group via radical bromination or substitution reactions (e.g., using N-bromosuccinimide in CCl₄).
- Purification: Recrystallization from ethanol or chromatography (silica gel, hexane/ethyl acetate) improves purity.
Note: Substituent effects (e.g., ethyl vs. propyl) may alter reaction kinetics; adjust solvent polarity and temperature accordingly .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR: Use - and -NMR to confirm the dioxolane ring structure, bromomethyl resonance (~3.8–4.2 ppm), and substituent positions.
- MS: High-resolution mass spectrometry (HRMS) verifies molecular weight (CHBrClO; theoretical ~342.0).
- IR: Peaks at 1,100–1,250 cm confirm the dioxolane C-O-C stretching.
Validation: Cross-reference with analogs (e.g., propyl-substituted variant, CAS 60207-89-8) for spectral benchmarking .
Q. How does the compound’s stability vary under different storage conditions?
Methodological Answer:
- Thermal Stability: Decomposition occurs above 190°C (extrapolated from propyl analog data). Store at 2–8°C in amber vials.
- Light Sensitivity: The bromomethyl group is prone to photolytic cleavage; use argon/vacuum sealing to prevent radical formation.
- Hydrolytic Stability: Susceptible to ring-opening in acidic/basic conditions. Monitor via HPLC (C18 column, methanol/water mobile phase) .
Advanced Research Questions
Q. How to resolve contradictions in reported reactivity of the bromomethyl group?
Methodological Answer: Discrepancies arise from steric hindrance by the 2,4-dichlorophenyl and ethyl groups:
- Kinetic Studies: Compare nucleophilic substitution rates (e.g., with KI in acetone) between ethyl- and propyl-substituted analogs.
- DFT Calculations: Model transition states to predict regioselectivity in SN2 vs. radical pathways.
- Experimental Validation: Use -NMR to track byproduct formation (e.g., elimination products) .
Q. What experimental designs are suitable for studying environmental fate?
Methodological Answer: Adopt a tiered approach (e.g., Project INCHEMBIOL framework):
- Lab Studies: Assess hydrolysis (pH 4–9 buffers, 25–50°C) and photolysis (UV-Vis irradiation).
- Biotic Transformations: Use soil microcosms or bacterial cultures (e.g., Pseudomonas spp.) to track degradation metabolites via LC-MS/MS.
- Ecotoxicology: Evaluate acute toxicity (Daphnia magna, 48h LC) and bioaccumulation potential (log Kow estimated at ~3.5) .
Q. How to address stereochemical uncertainties in the dioxolane ring?
Methodological Answer: The compound lacks defined stereocenters, but synthesis may yield diastereomers:
- Chiral HPLC: Use a Chiralpak IC column with n-hexane/isopropanol (90:10) to separate enantiomers.
- X-ray Crystallography: Co-crystallize with a chiral auxiliary (e.g., (-)-menthol) to resolve absolute configuration.
- Dynamic NMR: Monitor ring-flipping barriers at low temperatures (-40°C) to infer conformational rigidity .
Q. What strategies validate analytical methods for trace quantification?
Methodological Answer:
- Calibration Curves: Prepare standards in acetonitrile (1–100 µg/mL; R > 0.995).
- Recovery Studies: Spike environmental samples (water, soil) at 80–120% levels; use SPE (C18 cartridges) for extraction.
- Cross-Validation: Compare GC-ECD (for halogens) with LC-QTOF-MS for confirmatory analysis .
Physical and Chemical Properties (Extrapolated Data)
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
